![molecular formula C23H21N3O4S2 B3414989 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 951486-26-3](/img/structure/B3414989.png)

2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Descripción general

Descripción

“2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C27H28N4O4S2 . It’s a derivative of benzothiadiazine, a class of compounds with a wide range of biological activities .

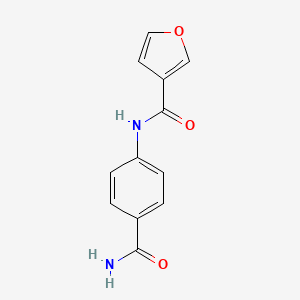

Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . The compound contains a benzothiadiazine core, which is a bicyclic structure consisting of a benzene ring fused to a thiadiazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound’s structure, chemical names, physical and chemical properties, classification, patents, literature, and biological activities can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Flavoring Agent

The compound is part of the Flavouring Group Evaluation 406 (FGE.406), which suggests its potential use as a flavoring agent . The evaluation is based on data provided in a dossier submitted to support the authorization of the substance in accordance with Regulation (EC) No 1334/2008 .

Fungicide

The compound has been designed, synthesized, and tested against various phytopathogenic fungi . Compounds based on this structure exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .

Crop Protection

The compound has shown potential in crop protection. It has been tested against various phytopathogenic fungi and has shown promising results . This suggests its potential use in agriculture to protect crops from fungal diseases .

Antifungal Activity

The compound has shown significant antifungal activity. In particular, one of the synthesized compounds showed 100%, 80%, 90%, and 90% antifungal activity (in vitro) against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis respectively .

Greenhouse Inhibition Activity

The compound has shown significant greenhouse inhibition activity. One of the synthesized compounds exhibited 85% greenhouse inhibition activity (in vivo) against Erysiphe graminis even at 0.2 μg/mL .

MRGX2 Inhibitor

The compound has been identified as a potential MRGX2 inhibitor . This suggests its potential use in the development of pharmaceuticals .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its biological activities, such as its potential antitumor activity . Additionally, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mecanismo De Acción

Target of Action

Similar compounds, such as 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives, have been reported to inhibit the mas-related g protein-coupled receptor x2 (mrgx2) . MRGX2 plays a crucial role in pain perception, inflammation, and mast cell-mediated allergic reactions .

Mode of Action

Based on its structural similarity to other 1,2,4-thiadiazine 1,1-dioxide derivatives, it may interact with its target receptor (such as mrgx2) and modulate its activity . This interaction could lead to changes in cellular signaling pathways, resulting in altered physiological responses .

Biochemical Pathways

Given its potential role as an mrgx2 inhibitor , it might influence pathways related to pain perception, inflammation, and allergic responses

Result of Action

If it acts as an mrgx2 inhibitor , it could potentially reduce pain perception, inflammation, and allergic responses. The exact effects would depend on the specific cellular context and the compound’s interaction with its target.

Propiedades

IUPAC Name |

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-30-20-13-7-5-11-18(20)24-22(27)16-31-23-25-32(28,29)21-14-8-6-12-19(21)26(23)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHDSQWKTCNPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3414908.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}ethan-1-one](/img/structure/B3414926.png)

![ethyl 2-{2-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B3414936.png)

![N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3414942.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3414955.png)

![4-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]butyl acetate](/img/structure/B3414963.png)

![4-[(4-ethenylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B3414969.png)

![2-(2,5-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3414971.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3414984.png)

![N-benzyl-2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3414994.png)